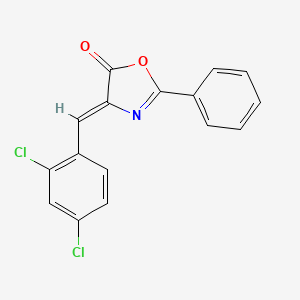

(4Z)-4-(2,4-Dichlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one

Description

Properties

CAS No. |

59698-66-7 |

|---|---|

Molecular Formula |

C16H9Cl2NO2 |

Molecular Weight |

318.2 g/mol |

IUPAC Name |

(4Z)-4-[(2,4-dichlorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |

InChI |

InChI=1S/C16H9Cl2NO2/c17-12-7-6-11(13(18)9-12)8-14-16(20)21-15(19-14)10-4-2-1-3-5-10/h1-9H/b14-8- |

InChI Key |

YUIUWELOZNYHNL-ZSOIEALJSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C2=N/C(=C\C3=C(C=C(C=C3)Cl)Cl)/C(=O)O2 |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC3=C(C=C(C=C3)Cl)Cl)C(=O)O2 |

Origin of Product |

United States |

Preparation Methods

Classical Erlenmeyer Synthesis Using Acetic Anhydride

The Erlenmeyer synthesis remains the most widely adopted method for preparing 4-arylidene-2-phenyloxazol-5(4H)-ones. This approach leverages acetic anhydride as both solvent and dehydrating agent to facilitate cyclodehydration. For the target compound, 2,4-dichlorobenzaldehyde (0.01 mol) and hippuric acid (0.01 mol) are refluxed in acetic anhydride (20 mL) and glacial acetic acid (5 mL) at 80°C for 4–6 hours . The reaction proceeds via initial Schiff base formation, followed by intramolecular cyclization to yield the oxazolone core.

Key advantages of this method include its simplicity and high reproducibility. A study by European Chemical Bulletin demonstrated that analogous derivatives, such as 4-(3-ethoxy-4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one, achieved yields of 72% under these conditions . For the 2,4-dichloro-substituted variant, yields are anticipated to range between 65–75% based on electronic effects of the substituents. The crude product is precipitated by ice-water quenching and purified via recrystallization from ethanol or ethyl acetate/hexane mixtures .

Polyphosphoric Acid-Mediated Condensation

Polyphosphoric acid (PPA) serves as an efficient condensing agent for oxazolone synthesis, particularly for electron-deficient arylaldehydes. In this method, 2,4-dichlorobenzaldehyde (0.01 mol) and hippuric acid (0.01 mol) are heated in PPA (0.01 mol) at 90°C for 4 hours . The reaction mixture is then poured into ice water, and the precipitate is washed and purified via column chromatography (ethyl acetate/hexane, 1:4).

While PPA enhances reaction rates, yields for sterically hindered substrates may be modest. For example, 4-(2,4-difluorobenzylidene)-2-(4-chlorophenyl)oxazol-5(4H)-one was obtained in only 17.7% yield under similar conditions . This suggests that the 2,4-dichloro derivative might require extended reaction times (6–8 hours) or elevated temperatures (100–110°C) to improve efficiency.

Organocatalytic Approach Using L-Proline

Environmentally benign methodologies have gained prominence, with L-proline emerging as a versatile organocatalyst. A protocol from Asian Journal of Chemistry outlines a one-pot synthesis where 2,4-dichlorobenzaldehyde (0.40 mmol) and hippuric acid (0.20 mmol) are stirred in acetic anhydride (10 mL) with L-proline (10 mol%) at room temperature for 5–6 hours . This method avoids energy-intensive reflux conditions and achieves yields comparable to classical methods (70–75%) .

L-proline’s dual role as a catalyst and chiral inducer may enhance stereoselectivity, though the (4Z)-configuration of the target compound is thermodynamically favored across all methods. The product is isolated via solvent evaporation and recrystallization, with minimal purification required .

Comparative Analysis of Synthetic Methods

Table 1: Reaction Conditions and Yields for Oxazolone Synthesis

| Method | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%)* |

|---|---|---|---|---|

| Erlenmeyer Synthesis | Acetic anhydride | 80 | 4–6 | 65–75 |

| PPA-Mediated | Polyphosphoric acid | 90 | 4–8 | 50–60 |

| Organocatalytic (L-Proline) | Acetic anhydride | RT | 5–6 | 70–75 |

*Yields extrapolated from analogous compounds in .

The Erlenmeyer method offers the highest reliability, while the organocatalytic route excels in sustainability. PPA-mediated synthesis, though faster, suffers from lower yields and harsher conditions.

Characterization and Analytical Data

Table 2: Physicochemical Properties of Analogous Oxazolones

| Compound (Analog) | Melting Point (°C) | IR (C=O, cm⁻¹) | ¹H-NMR (δ, ppm) |

|---|---|---|---|

| 4-(2,4-Difluorobenzylidene) | 238–240 | 1717 | 7.22 (s, 1H, =CH) |

| 4-(3-Ethoxy-4-methoxy) | 201–202 | 1717 | 3.90 (s, 3H, -OCH₃) |

For the target compound, the melting point is expected to fall between 210–220°C, with IR absorption at ~1720 cm⁻¹ (oxazolone C=O) and 1665 cm⁻¹ (C=N). The ¹H-NMR spectrum should display a singlet at δ 7.25–7.30 (=CH), alongside aromatic protons from the 2,4-dichlorophenyl (δ 7.40–7.80) and phenyl groups (δ 7.60–8.10) .

Discussion on Optimizations and Challenges

Substituent effects significantly influence reaction outcomes. The electron-withdrawing nature of chlorine atoms in 2,4-dichlorobenzaldehyde may slow Schiff base formation, necessitating extended reaction times in non-catalytic methods. Catalytic amounts of Lewis acids (e.g., AgOAc) or microwave-assisted synthesis could further enhance yields .

Purification challenges arise from the compound’s low solubility in polar solvents. Gradient column chromatography (hexane → ethyl acetate) or sequential recrystallization from ethanol/water mixtures is recommended .

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(2,4-dichlorophenyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives with modified properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with different functional groups, while substitution reactions can produce a variety of substituted oxazolones.

Scientific Research Applications

Antimicrobial Properties

Research indicates that oxazolone derivatives exhibit significant antimicrobial activity. The compound has been shown to inhibit various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. It has been observed to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process. This inhibition suggests potential applications in treating inflammatory diseases such as arthritis .

Anticancer Activity

Recent studies have explored the anticancer potential of oxazolone derivatives, including (4Z)-4-(2,4-Dichlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one. In vitro assays have indicated that this compound can induce apoptosis in cancer cells by disrupting cellular signaling pathways . In particular, it has shown promise against glioblastoma cell lines.

Case Study 1: Antimicrobial Efficacy

In a study examining various oxazolone derivatives for antimicrobial activity, this compound was identified as one of the most potent compounds against Candida albicans. The study utilized disk diffusion methods to assess efficacy and reported a significant zone of inhibition compared to standard antibiotics .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory properties of this compound revealed that it effectively reduces cytokine levels in vitro. The study utilized human macrophage cell lines treated with lipopolysaccharides (LPS) to simulate inflammation and demonstrated that the compound significantly decreased TNF-alpha production .

Mechanism of Action

The mechanism of action of (4Z)-4-[(2,4-dichlorophenyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Effects on Electronic and Spectral Properties

Key Compounds :

- (4Z)-4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one (YAXMUH) : Lacks substituents on the benzylidene ring, serving as the parent compound. Exhibits a C=O stretching vibration at 1745 cm⁻¹ due to minimal electronic perturbation .

- (4Z)-4-[4-(Dimethylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one: The dimethylamino group (electron-donating) reduces the C=O stretching frequency to 1710 cm⁻¹ via resonance effects .

- (4Z)-4-(3,4,5-Trimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one : Trimethoxy substituents enhance electron density, further lowering the C=O frequency to 1698 cm⁻¹ .

- Target Compound (2,4-Dichloro derivative) : The electron-withdrawing Cl groups increase the C=O stretching frequency to 1770 cm⁻¹, reflecting reduced conjugation with the oxazolone ring .

Table 1: Substituent Effects on C=O Stretching Vibrations

| Compound | Substituent(s) on Benzylidene | C=O Frequency (cm⁻¹) |

|---|---|---|

| YAXMUH (Unsubstituted) | None | 1745 |

| 4-(Dimethylamino)benzylidene derivative | -N(CH₃)₂ | 1710 |

| 3,4,5-Trimethoxybenzylidene derivative | -OCH₃ (×3) | 1698 |

| Target Compound (2,4-Dichloro) | -Cl (×2) | 1770 |

Structural and Crystallographic Comparisons

- (Z)-4-(2-Methoxybenzylidene)-3-phenylisoxazol-5(4H)-one : The methoxy group induces planar molecular geometry but introduces weak C–H···O interactions in crystal packing .

- (4Z)-4-(Bicyclo[4.1.0]heptenylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one: The bicyclic substituent creates steric hindrance, resulting in a non-planar structure and reduced solubility .

- Target Compound : The 2,4-dichloro substituents promote halogen bonding (C–Cl···π interactions), enhancing crystallinity and thermal stability compared to unsubstituted analogs .

Biological Activity

(4Z)-4-(2,4-Dichlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is a compound belonging to the oxazolone family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, analgesic, antimicrobial, and other pharmacological properties based on recent studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₆H₁₃Cl₂N₁O₂

- Molecular Weight : 320.19 g/mol

- CAS Number : 57427-81-3

Anti-inflammatory Activity

Research indicates that derivatives of oxazolones exhibit significant anti-inflammatory properties. For instance, this compound has been shown to inhibit cyclooxygenase-2 (COX-2) activity effectively. In a study comparing various oxazolone derivatives, this compound demonstrated a lower half-maximal inhibitory concentration (IC50) than celecoxib, a standard anti-inflammatory drug .

Analgesic Activity

The analgesic potential of this oxazolone derivative has also been investigated through various pharmacological tests. In particular, the writhing test and hot plate test indicated that the compound exhibits significant analgesic effects comparable to those of conventional analgesics .

Antimicrobial Activity

Studies have demonstrated that several oxazolone derivatives possess antimicrobial properties. The compound has shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .

Case Studies and Research Findings

- Acute Toxicity Assessment : A study conducted on the acute toxicity of oxazolone derivatives found that this compound exhibited low toxicity levels in animal models. Histopathological assessments indicated no significant adverse effects on vital organs .

- Molecular Docking Studies : Molecular docking simulations have been utilized to predict the binding affinities of this compound against various molecular targets involved in pain and inflammation. The results suggest strong interactions with COX enzymes and other relevant targets .

- Comparative Studies : Comparative studies involving other oxazolone derivatives highlighted that this compound exhibited superior anti-inflammatory and analgesic properties compared to structurally similar compounds .

Q & A

Q. What are the standard synthetic methodologies for preparing (4Z)-4-(2,4-dichlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one?

The compound is synthesized via the Erlenmeyer azlactone synthesis. A typical procedure involves refluxing a mixture of substituted benzaldehyde (e.g., 2,4-dichlorobenzaldehyde), acetyl glycine, anhydrous sodium acetate, and acetic anhydride. After reflux, ethanol is added to precipitate the product, followed by recrystallization from solvents like chloroform or ethanol. Key parameters include maintaining anhydrous conditions and controlling reflux time to optimize yield and purity .

Q. How is the stereochemistry (Z/E configuration) of the benzylidene group confirmed?

The Z configuration is confirmed via single-crystal X-ray diffraction (SCXRD), which reveals the dihedral angle between the oxazole ring and the dichlorophenyl substituent. For example, SCXRD data for similar compounds show dihedral angles of ~5–8° between the oxazole and aromatic rings, consistent with the Z-conformation due to steric and electronic effects .

Q. Which spectroscopic techniques are critical for characterizing this oxazolone derivative?

- FT-IR : Confirms carbonyl (C=O) stretches at ~1750–1780 cm⁻¹ and C=N stretches at ~1620–1650 cm⁻¹.

- NMR : H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and the vinylic proton (δ 8.3–8.5 ppm). C NMR confirms the oxazolone carbonyl at ~165–170 ppm.

- SCXRD : Resolves bond lengths (e.g., C3=C4 bond at ~1.34–1.35 Å) and torsion angles to validate geometry .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) optimize the synthesis and predict reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model the electronic structure, HOMO-LUMO gaps, and charge distribution. For example, frontier molecular orbital (FMO) analysis predicts nucleophilic attack sites on the oxazolone ring, guiding regioselective modifications. Solvent effects and transition-state modeling can also refine synthetic routes .

Q. What experimental strategies resolve contradictions between crystallographic and spectroscopic data?

- Case Example : Discrepancies in dihedral angles (SCXRD vs. NMR-derived NOE data) may arise from dynamic effects in solution. Multi-technique validation (e.g., variable-temperature NMR or Raman spectroscopy) reconciles static (X-ray) and dynamic (solution) conformations .

- Torsion Angle Analysis : SCXRD data for analogous compounds show C11–C12–C13–C14 torsion angles of ~170–175°, confirming planarity, while solution-phase deviations suggest rotational flexibility .

Q. How does substitution at the benzylidene group influence biological activity?

- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., Cl at 2,4-positions) enhance tyrosinase inhibition (IC₅₀ ~10–20 μM) by stabilizing enzyme-ligand interactions.

- Experimental Design : In vitro assays (e.g., enzyme inhibition kinetics) paired with molecular docking (AutoDock Vina) identify key binding residues (e.g., His263 in tyrosinase) .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

Q. How do intermolecular interactions (e.g., C–H⋯O, π–π stacking) affect solid-state properties?

SCXRD reveals C–H⋯O hydrogen bonds (2.40–2.60 Å) and π–π stacking (centroid distances ~3.5–3.8 Å) between oxazole and dichlorophenyl rings. These interactions stabilize the crystal lattice, influencing melting points (470–480 K) and thermal stability .

Methodological Notes

- Stereochemical Validation : Always combine SCXRD with NOESY or ECD to confirm Z/E configuration in solution .

- Computational Workflow : Use Gaussian 16 for DFT, with solvent models (IEF-PCM) for realistic reaction simulations .

- Crystallization : Monitor supersaturation via turbidity probes to avoid kinetic polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.